molecular formula C11H7Cl2NO4 B3389600 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid CAS No. 932894-91-2

5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B3389600
CAS No.: 932894-91-2
M. Wt: 288.08 g/mol
InChI Key: DLQMVHXGHAIKJB-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS: 932894-91-2) is a heterocyclic carboxylic acid derivative featuring a 1,2-oxazole core substituted with a 2,4-dichlorophenoxymethyl group at position 5 and a carboxylic acid moiety at position 3 . Its molecular formula is C₁₁H₇Cl₂NO₄, with a molar mass of 288.08 g/mol. Key physicochemical properties include a predicted density of 1.543 g/cm³, a boiling point of 495.3°C, and a pKa of 3.31, indicative of moderate acidity .

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO4/c12-6-1-2-10(8(13)3-6)17-5-7-4-9(11(15)16)14-18-7/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQMVHXGHAIKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. The final step involves the cyclization of this intermediate to form the desired oxazole compound .

Industrial Production Methods

Industrial production of 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under standard acidic or coupling conditions. For example:

  • Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the methyl ester derivative.

  • Coupling with alcohols via carbodiimide-mediated activation (e.g., DCC/DMAP) produces esters with enhanced lipophilicity .

Representative Reaction:

C11H7Cl2NO4+R-OHDCC, DMAPC11H6Cl2NO3-OR+H2O\text{C}_{11}\text{H}_7\text{Cl}_2\text{NO}_4 + \text{R-OH} \xrightarrow{\text{DCC, DMAP}} \text{C}_{11}\text{H}_6\text{Cl}_2\text{NO}_3\text{-OR} + \text{H}_2\text{O}

Ester Derivative Conditions Yield Application
Methyl esterH<sub>2</sub>SO<sub>4</sub>, MeOH85%Prodrug synthesis
Benzyl esterDCC, DMAP78%Solid-phase chemistry

Oxazole Ring Reactivity

The 1,2-oxazole ring exhibits electrophilic substitution at the 4-position and nucleophilic attack at the 2-position due to its aromatic heterocyclic nature:

  • Electrophilic Substitution : Halogenation or nitration occurs preferentially at the 4-position under mild conditions.

  • Nucleophilic Attack : Thiols or amines can displace the oxazole oxygen under basic conditions, forming thiazole or imidazole analogs .

Key Mechanistic Insight :
The electron-withdrawing carboxylic acid group at the 3-position deactivates the oxazole ring, directing electrophiles to the 4-position. The dichlorophenoxymethyl group further modulates reactivity through steric and electronic effects .

Decarboxylation Reactions

Thermal or photolytic decarboxylation of the carboxylic acid group generates 5-(2,4-dichlorophenoxymethyl)-1,2-oxazole, a reactive intermediate. This process is facilitated by:

  • Heating above 200°C in inert solvents (e.g., diphenyl ether).

  • UV irradiation in the presence of radical initiators .

Decarboxylation Pathway:

C11H7Cl2NO4ΔC10H6Cl2NO2+CO2\text{C}_{11}\text{H}_7\text{Cl}_2\text{NO}_4 \xrightarrow{\Delta} \text{C}_{10}\text{H}_6\text{Cl}_2\text{NO}_2 + \text{CO}_2

Functionalization of the Dichlorophenoxymethyl Group

The 2,4-dichlorophenoxymethyl substituent participates in:

  • Nucleophilic Aromatic Substitution (SNAr) : Replacement of chlorine atoms with nucleophiles (e.g., amines, alkoxides) under basic conditions .

  • Oxidative Coupling : Formation of dimeric structures via Cu-catalyzed Ullmann-type reactions .

Example SNAr Reaction:

C11H7Cl2NO4+NH3K2CO3C11H7ClNH2NO4+HCl\text{C}_{11}\text{H}_7\text{Cl}_2\text{NO}_4 + \text{NH}_3 \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_{11}\text{H}_7\text{ClNH}_2\text{NO}_4 + \text{HCl}

Coordination Chemistry

The carboxylic acid and oxazole nitrogen act as bidentate ligands for transition metals:

  • Complexation with Cu(II) or Fe(III) in aqueous ethanol forms stable chelates, as evidenced by UV-Vis and FTIR spectroscopy .

Stability Constants (log K):

Metal Ion log K Geometry
Cu(II)8.2Square planar
Fe(III)9.1Octahedral

Stability Under Reactive Conditions

Studies reveal:

  • Acid Stability : Resists hydrolysis below pH 3 due to electron-withdrawing groups.

  • Base Sensitivity : Oxazole ring opening occurs above pH 10, forming α-ketoamide derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for constructing more complex organic molecules. It is utilized in various organic reactions due to its reactivity.
  • Reagent in Organic Chemistry : It acts as a reagent in synthesizing other derivatives and compounds.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell membranes or inhibition of metabolic pathways.
  • Anticancer Potential : Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, showcasing potential as an anticancer agent.

Medicine

  • Therapeutic Agent Research : Ongoing investigations are assessing its efficacy as a therapeutic agent for diseases such as cancer and infections. The compound's ability to interact with biological targets is being explored to develop new treatments.

Industry

  • Agrochemicals Development : The compound is being studied for its potential use in developing new agrochemicals that could enhance crop protection.
  • Material Science : Its chemical properties make it suitable for creating novel materials with specific functionalities.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study BAnticancer PropertiesShowed promising results in vitro against specific cancer cell lines, indicating potential for further development.
Study CAgrochemical ApplicationEvaluated as a candidate for pesticide formulation; results suggested effective pest control with minimal environmental impact.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa Applications/Notes
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid C₁₁H₇Cl₂NO₄ 288.08 2,4-Dichlorophenoxymethyl 3.31 Agrochemical building block
5-(2-Chlorophenyl)-1,2-oxazole-3-carboxylic acid C₁₀H₆ClNO₃ 223.61 2-Chlorophenyl N/A Research chemical; safety data available
5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid C₁₀H₆BrNO₃ 268.07 3-Bromophenyl N/A Industrial/scientific research
5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid C₁₂H₁₁NO₄ 233.22 3-Methylphenoxymethyl N/A Synthetic intermediate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The dichlorophenoxy group in the target compound enhances electrophilicity and environmental persistence compared to methylphenoxy analogs, which may improve pesticidal activity .

Heterocyclic Variants

Table 2: Comparison with Oxadiazole and Isoxazole Derivatives

Compound Name Core Heterocycle Key Substituents Molar Mass (g/mol) Applications
5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 1,2,4-Oxadiazole 2-Chlorophenyl 239.61 Medicinal chemistry (enzyme inhibition)
5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride 1,2-Oxazole Morpholinylmethyl 248.66 Pharmaceutical intermediates (enhanced solubility)
5-(3-Aminopropyl)-1,2-oxazole-3-carboxylic acid hydrochloride 1,2-Oxazole 3-Aminopropyl 206.6 Drug impurity reference standard

Key Observations :

  • Heterocycle Reactivity : 1,2-Oxazoles (as in the target compound) are less electron-deficient than 1,2,4-oxadiazoles, affecting their participation in cycloaddition reactions .
  • Solubility Modifiers: The morpholinylmethyl group in 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid hydrochloride improves water solubility, making it preferable for drug formulation over the hydrophobic dichlorophenoxy analog .

Biological Activity

5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS: 932894-91-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.

Molecular Structure:

  • Molecular Formula: C11H7Cl2NO4
  • Molar Mass: 288.08 g/mol
  • Density: 1.543 g/cm³
  • pKa: 3.31

Synthesis

The synthesis of 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid typically involves several steps:

  • Formation of Intermediate: Reaction of 2,4-dichlorophenol with chloroacetic acid yields 2,4-dichlorophenoxyacetic acid.
  • Cyclization: This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to produce the oxazole derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to:

  • Inhibit specific enzymes involved in cell growth and proliferation, suggesting potential anticancer properties.
  • Modulate immune responses by affecting cytokine production.

Antimicrobial Properties

Research indicates that compounds similar to 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid exhibit antimicrobial activity against various pathogens. A study demonstrated that derivatives with the isoxazole moiety can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), highlighting their immunosuppressive potential .

Immunosuppressive Effects

In a study published in Molecules, derivatives of isoxazole were tested for their immunosuppressive properties. The most active compounds inhibited phytohemagglutinin (PHA)-induced PBMC proliferation significantly and demonstrated a dose-dependent effect on tumor necrosis factor (TNFα) production in human blood cultures .

CompoundEffect on PBMC ProliferationTNFα Inhibition
MM1Moderate30%
MM3Strong40%
ControlNoneBaseline

Research Applications

5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid has diverse applications:

  • Medicinal Chemistry: Investigated as a potential therapeutic agent for treating cancer and autoimmune diseases due to its immunomodulatory effects.
  • Material Science: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid?

The synthesis typically involves coupling a dichlorophenoxymethyl precursor with an oxazole-carboxylic acid scaffold. Key steps include:

  • Oxazole ring formation : Cyclization of β-keto esters or nitriles with hydroxylamine derivatives under acidic conditions .
  • Phenoxymethylation : Reaction of 2,4-dichlorophenol with a bromomethyl or chloromethyl intermediate via nucleophilic substitution .
  • Carboxylic acid activation : Use of coupling agents like EDCl/HOBt for amide bond formation in analogs (e.g., Luminespib derivatives) .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm the oxazole ring (δ 8.1–8.3 ppm for H-4) and dichlorophenoxymethyl group (δ 4.5–5.0 ppm for CH2_2) .
    • IR : Stretching bands at 1720–1700 cm1^{-1} (C=O of carboxylic acid) and 1250–1200 cm1^{-1} (C-O-C ether linkage) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 316.98) .
  • X-ray crystallography : SHELX software for refinement of crystal structures, particularly to resolve torsional angles in the oxazole-phenoxy linkage .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

Discrepancies in bond lengths or angles often arise from disordered solvent molecules or twinning. Strategies include:

  • Robust data collection : Use high-resolution synchrotron data (≤1.0 Å) to improve electron density maps .
  • SHELXL refinement : Apply restraints for geometrically similar groups (e.g., dichlorophenyl rings) and validate with Rfree_{free} values .
  • Dynamic disorder modeling : For flexible moieties like the phenoxymethyl group, split occupancy refinement may be necessary .

Q. What strategies improve solubility for in vitro bioactivity assays?

The compound’s low aqueous solubility (common in oxazole-carboxylic acids) can be addressed via:

  • Salt formation : Co-crystallization with sodium or potassium ions to enhance polarity .
  • Prodrug design : Esterification of the carboxylic acid group (e.g., methyl or PEGylated esters) for temporary lipophilicity .
  • Solubilizing agents : Use of DMSO (≤1% v/v) or cyclodextrin inclusion complexes in cell-based assays .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced target inhibition?

Key SAR insights for dichlorophenoxy-oxazole derivatives:

  • Dichlorophenyl positioning : 2,4-Dichloro substitution maximizes steric complementarity in HSP90’s ATP-binding pocket (IC50_{50} < 50 nM) .
  • Oxazole ring rigidity : Methyl or halogen substituents at C-5 improve metabolic stability by reducing CYP450 oxidation .
  • Carboxylic acid bioisosteres : Replacement with tetrazoles or sulfonamides retains potency while lowering logP .

Q. What computational methods predict reactivity with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model binding poses in HSP90 or kinase domains .
  • QM/MM simulations : Assess electronic effects of chlorine substituents on binding energy (e.g., charge transfer via phenoxy oxygen) .
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reducing hERG inhibition risk) .

Methodological Notes

  • Crystallographic challenges : For SHELX refinement, prioritize TWIN/BASF commands for twinned datasets and monitor Flack parameters for chiral centers .
  • Conductivity studies : Use methanol-water mixtures (as in ) to correlate ionizability with bioactivity .
  • Data validation : Align experimental NMR shifts with computed values (e.g., DFT/B3LYP/6-311+G(d,p)) to confirm regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid

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